Rivaroxaban

Vue d'ensemble

Description

Il est spécifiquement utilisé pour traiter la thrombose veineuse profonde et l'embolie pulmonaire, ainsi que pour prévenir la formation de caillots sanguins dans des situations telles que la fibrillation auriculaire et après une chirurgie de la hanche ou du genou . Le rivaroxaban agit en inhibant l'activité du facteur Xa, une protéine cruciale dans le processus de coagulation du sang .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : Le rivaroxaban est synthétisé par un processus chimique en plusieurs étapes. L'une des étapes clés implique la réaction de l'acide 5-chlorothiophène-2-carboxylique avec le chlorure de thionyle pour former un intermédiaire chlorure d'acide . Cet intermédiaire est ensuite mis en réaction avec une amine pour former l'amide correspondant.

Méthodes de Production Industrielle : En milieu industriel, la production du this compound implique l'optimisation des conditions de réaction pour garantir un rendement élevé et une pureté optimale. Cela inclut le contrôle de la température, de la pression et du temps de réaction. L'utilisation de la chromatographie liquide haute performance (CLHP) est courante pour la purification et le contrôle qualité du produit final .

Analyse Des Réactions Chimiques

Types de Réactions : Le rivaroxaban subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et Conditions Communes:

Oxydation : Implique l'utilisation d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Utilise généralement des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : Fait souvent appel à des réactifs comme le chlorure de thionyle pour la formation de chlorures d'acides.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions comprennent des intermédiaires tels que les chlorures d'acides, les amides et les oxazolidinones, qui sont essentiels pour la synthèse du this compound .

Applications De Recherche Scientifique

Indications for Use

Rivaroxaban is indicated for several clinical conditions, including:

- Treatment of Venous Thromboembolism (VTE) : this compound is used to treat deep vein thrombosis and pulmonary embolism.

- Prevention of VTE : It is prescribed to prevent VTE recurrence in patients who have undergone orthopedic surgeries such as knee or hip replacements.

- Atrial Fibrillation : this compound is indicated for the prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation.

- Coronary Artery Disease : Recent studies suggest its use in patients with coronary artery disease to reduce cardiovascular events when combined with antiplatelet therapy.

Treatment of VTE

The EINSTEIN trials demonstrated the efficacy of this compound in treating VTE. In these studies, this compound was found to be as effective as conventional therapies (such as low molecular weight heparin followed by vitamin K antagonists) with a comparable safety profile.

| Study | Population | Treatment | Outcome |

|---|---|---|---|

| EINSTEIN DVT | Patients with DVT | This compound vs. Enoxaparin/VKA | Non-inferiority demonstrated |

| EINSTEIN PE | Patients with PE | This compound vs. Enoxaparin/VKA | Non-inferiority demonstrated |

Atrial Fibrillation

This compound is extensively used in patients with nonvalvular atrial fibrillation to prevent stroke. A meta-analysis indicated that this compound significantly reduces the risk of stroke compared to placebo and has a favorable bleeding profile.

| Study | Population | Treatment | Efficacy Endpoint |

|---|---|---|---|

| ROCKET AF | Patients with AF | This compound vs. Warfarin | Reduced stroke rate (1.7% vs 2.2%) |

Cardiovascular Disease

Recent studies have explored low-dose this compound (2.5 mg twice daily) in combination with antiplatelet therapy for secondary prevention in patients with coronary artery disease and peripheral artery disease.

| Study | Population | Treatment | Outcome |

|---|---|---|---|

| COMPASS Trial | Patients with CAD/PAD | Low-dose this compound + Aspirin vs. Aspirin alone | Significant reduction in cardiovascular events |

Case Studies

Several case studies have highlighted both the efficacy and potential adverse effects associated with this compound:

- A case study reported successful treatment of a patient with pulmonary embolism using this compound, showcasing its effectiveness in acute settings.

- Conversely, another case questioned its efficacy in treating left ventricular thrombus, suggesting that more research is needed to establish its role in such conditions.

Adverse Effects and Considerations

While this compound is generally well-tolerated, it is not without risks. Common adverse effects include bleeding complications, which are critical to monitor, especially in elderly patients or those with renal impairment. A review of adverse drug reactions reported significant instances of serious bleeding events associated with this compound usage.

Mécanisme D'action

Rivaroxaban exerts its effects by competitively inhibiting both free and clot-bound Factor Xa. Factor Xa is essential for the activation of prothrombin to thrombin, a key step in the blood clotting cascade . By inhibiting Factor Xa, this compound effectively reduces the formation of blood clots .

Comparaison Avec Des Composés Similaires

Uniqueness of Rivaroxaban: this compound is unique in its predictable pharmacokinetics and pharmacodynamics, which allow for fixed dosing without the need for routine coagulation monitoring . It also has a lower potential for drug-drug and food-drug interactions compared to traditional anticoagulants like warfarin .

Activité Biologique

Rivaroxaban is a direct oral anticoagulant (DOAC) that selectively inhibits factor Xa, playing a crucial role in the management of thromboembolic disorders. Its biological activity extends beyond simple anticoagulation, influencing various biological pathways, including inflammation and endothelial function. This article provides a detailed overview of this compound's biological activity, supported by data tables, case studies, and significant research findings.

This compound exerts its anticoagulant effect through the direct and specific inhibition of factor Xa. This inhibition disrupts the coagulation cascade, leading to reduced thrombin generation and subsequent clot formation. Key findings from preclinical studies indicate that:

- Inhibition Constant : this compound has a low inhibition constant (K_i), demonstrating high binding affinity to factor Xa.

- Thrombin Generation : In whole blood and platelet-rich plasma, this compound significantly prolongs the initiation phase of thrombin generation and reduces endogenous thrombin potential (ETP) at nanomolar concentrations .

Pharmacodynamic Profile

The pharmacodynamic profile of this compound has been extensively characterized through various studies:

| Study | Concentration | Effect on ETP | Thrombin Generation |

|---|---|---|---|

| Gerotziafas et al. (2007) | 35 nM | 50% reduction | Almost complete inhibition at 80-100 nM |

These results indicate that this compound effectively modulates coagulation parameters even at low concentrations, making it a potent anticoagulant agent.

Clinical Trials and Efficacy

The EINSTEIN clinical trial program provided robust evidence for the efficacy and safety of this compound in treating venous thromboembolism (VTE). Key outcomes from these trials include:

- EINSTEIN DVT and PE Trials : this compound was shown to be an effective alternative to standard anticoagulation treatments for deep vein thrombosis (DVT) and pulmonary embolism (PE), with a dosing regimen of 15 mg twice daily followed by 20 mg once daily .

- EINSTEIN EXT Trial : Demonstrated that this compound is superior to placebo for extended treatment of VTE, allowing for personalized dosing based on individual risk factors .

Biomarkers and Broader Biological Effects

Recent studies have explored this compound's impact on various biomarkers indicative of biological processes beyond coagulation:

- Reduction in Biomarkers : Clinical studies reported a decrease in D-dimers, thrombin-antithrombin complexes, and prothrombin fragment 1 + 2 following this compound treatment .

- Inflammation and Endothelial Activation : this compound may influence biomarkers related to inflammation (e.g., interleukin-6) and endothelial activation (e.g., matrix metalloproteinase-9), suggesting potential anti-inflammatory effects .

Case Studies

- PREVENT-HD Trial : This trial assessed the efficacy of this compound in preventing thrombotic events in patients with symptomatic COVID-19. While it faced enrollment challenges, it highlighted this compound's safety profile with no critical bleeding events reported .

- Real-world Evidence : Observational studies have corroborated clinical trial findings, showing consistent efficacy and safety profiles across diverse patient populations treated with this compound for VTE .

Propriétés

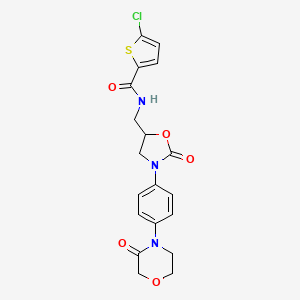

IUPAC Name |

5-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O5S/c20-16-6-5-15(29-16)18(25)21-9-14-10-23(19(26)28-14)13-3-1-12(2-4-13)22-7-8-27-11-17(22)24/h1-6,14H,7-11H2,(H,21,25)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGFYHTZWPPHNLQ-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(S4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@@H](OC3=O)CNC(=O)C4=CC=C(S4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057723 | |

| Record name | Rivaroxaban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Slightly soluble in organic solvents (e.g. acetone, polyethylene glycol 400) and is pratically insoluble in water and aqueous media | |

| Record name | Rivaroxaban | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8149 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Rivaroxaban competitively inhibits free and clot bound factor Xa. Factor Xa is needed to activate prothrombin (factor II) to thrombin (factor IIa). Thrombin is a serine protease that is required to activate fibrinogen to fibrin, which is the loose meshwork that completes the clotting process. Since one molecule of factor Xa can generate more than 1000 molecules of thrombin, selective inhibitors of factor Xa are profoundly useful in terminating the amplification of thrombin generation. The action of rivaroxaban is irreversible., Rivaroxaban, an oral, direct activated factor X (Xa) inhibitor, is an anticoagulant. Factor Xa plays a central role in the blood coagulation cascade by serving as the convergence point for the intrinsic and extrinsic pathways; inhibition of coagulation factor Xa by rivaroxaban prevents conversion of prothrombin to thrombin and subsequent thrombus formation. Rivaroxaban inhibits both free and prothrombinase-bound factor Xa. Unlike fondaparinux, heparin, and the low molecular weight heparins, rivaroxaban binds directly to the active site of factor Xa without the need for a cofactor (e.g., antithrombin III). Rivaroxaban inhibits factor Xa with more than 100,000-fold greater selectivity than other biologically important serine proteases (e.g., thrombin, trypsin, plasmin, factor VIIa, factor IXa, urokinase, activated protein C)., Xarelto is an orally bioavailable factor Xa inhibitor that selectively blocks the active site of factor Xa and does not require a cofactor (such as Anti-thrombin III) for activity. Activation of factor X to factor Xa (FXa) via the intrinsic and extrinsic pathways plays a central role in the cascade of blood coagulation. | |

| Record name | Rivaroxaban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06228 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rivaroxaban | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8149 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to yellowish powder | |

CAS No. |

366789-02-8 | |

| Record name | Rivaroxaban | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=366789-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rivaroxaban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06228 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rivaroxaban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-N-{[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl}thiophene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIVAROXABAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NDF7JZ4M3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Rivaroxaban | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8149 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.